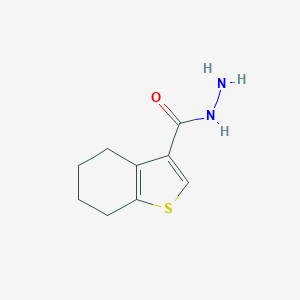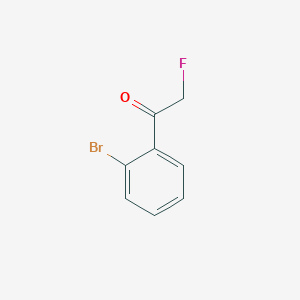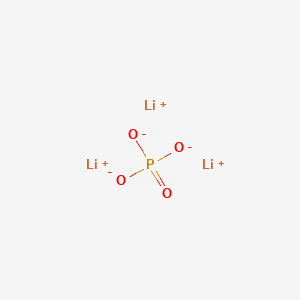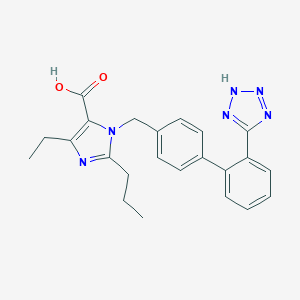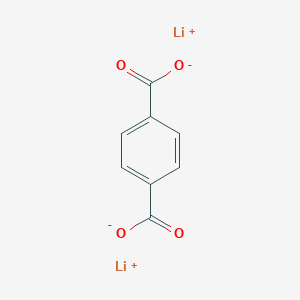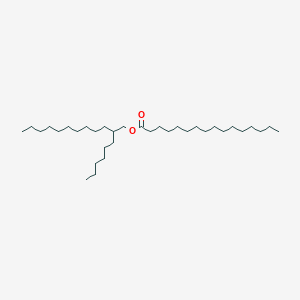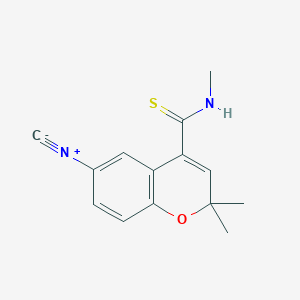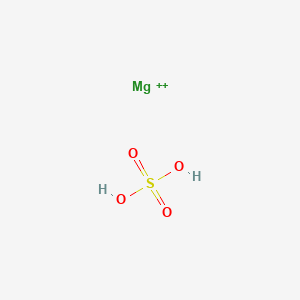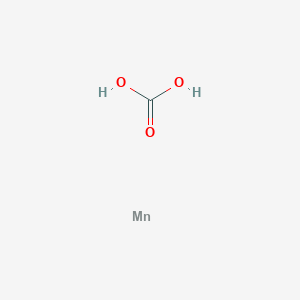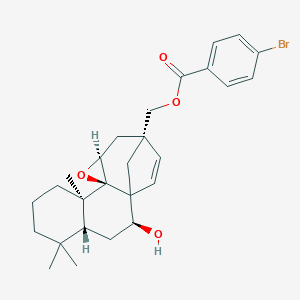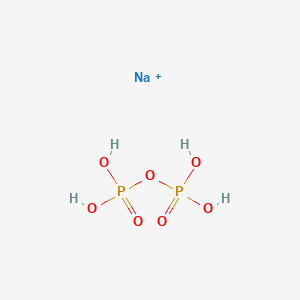
Tetranatriumpyrophosphat
Übersicht
Beschreibung
Sodium pyrophosphate, also known as tetrasodium pyrophosphate, is an inorganic compound with the chemical formula Na₄P₂O₇. It is a white, water-soluble solid that is commonly used in various industrial and scientific applications. This compound is composed of pyrophosphate anions and sodium ions .
Wissenschaftliche Forschungsanwendungen
Natriumpyrophosphat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung und Industrie:
Chemie: Als Puffermittel, Dispergiermittel und Emulgator verwendet.
Biologie: Wirkt als Chelatbildner in antimikrobiellen Studien.
Medizin: Wird in Dentalpflegeprodukten wie Zahnpasta und Zahnseide verwendet, um die Zahnsteinbildung zu kontrollieren.
Industrie: In der Wasseraufbereitung als Wasserenthärter, in Waschmitteln und als Metallreiniger eingesetzt.
5. Wirkmechanismus
Natriumpyrophosphat entfaltet seine Wirkungen hauptsächlich durch seine Fähigkeit, Metallionen zu chelatieren und als Puffermittel zu wirken. In der Zahnpflege entfernt es Calcium und Magnesium aus dem Speichel und verhindert so deren Ablagerung auf den Zähnen und kontrolliert so die Zahnsteinbildung . In antimikrobiellen Studien chelatiert es Metallionen, die für das mikrobielle Wachstum unerlässlich sind, und hemmt so die mikrobielle Aktivität .
Ähnliche Verbindungen:
Dinatriumpyrophosphat (Na₂H₂P₂O₇): Wird als Backtriebmittel in Backpulvern verwendet.
Trinatriumphosphat (Na₃PO₄): Wird als Reinigungsmittel und Entfetter verwendet.
Pentanatriumtriphosphat (Na₅P₃O₁₀): Wird in Waschmitteln und der Wasseraufbereitung verwendet.
Einzigartigkeit: Natriumpyrophosphat ist einzigartig in seiner Fähigkeit, als vielseitiges Chelatbildner und Puffermittel zu wirken, was es in einer Vielzahl von Anwendungen von der Zahnpflege bis zur industriellen Reinigung wertvoll macht .
Wirkmechanismus
Target of Action
Tetrasodium pyrophosphate primarily targets calcium and magnesium ions in various environments . In oral care products, it acts as a tartar control agent, removing calcium and magnesium from saliva to prevent them from being deposited on teeth .
Mode of Action
Tetrasodium pyrophosphate interacts with its targets by chelating metal ions . It binds to calcium and magnesium ions, preventing their deposition and accumulation . This interaction results in changes such as the prevention of tartar build-up in oral care applications .
Biochemical Pathways
The primary biochemical pathway affected by tetrasodium pyrophosphate involves the inhibition of hydroxyapatite crystal formation and growth . By binding to calcium atoms on the surface of the crystal lattice structure, it slows down the conversion of other calcium phosphate phases to crystalline hydroxyapatite .
Pharmacokinetics
Its solubility in water suggests that it could be readily absorbed and distributed in aqueous environments.
Result of Action
The action of tetrasodium pyrophosphate results in molecular and cellular effects such as the prevention of tartar build-up on teeth . In food applications, it improves the gel strength and tenderness of meat products/analogs .
Action Environment
Environmental factors can influence the action, efficacy, and stability of tetrasodium pyrophosphate. For instance, its solubility increases with temperature, which can affect its efficacy in different applications . Additionally, it can cause eutrophication of water, promoting algae growth .
Biochemische Analyse
Biochemical Properties
Tetrasodium pyrophosphate plays a crucial role in enhancing iron absorption and myofibrillar protein stability in the food industry . It forms soluble complexes with iron, significantly increasing its bioavailability from ferric pyrophosphate and improving its absorption rate in humans . Additionally, Tetrasodium pyrophosphate acts as a protective agent against oxidative stress on myofibrillar proteins, enhancing their gelling properties and structural integrity .
Cellular Effects
The cellular effects of Tetrasodium pyrophosphate are primarily observed in its role as a tartar control agent in dental hygiene products. In toothpaste and dental floss, Tetrasodium pyrophosphate acts to remove calcium and magnesium from saliva, thus preventing them from being deposited on teeth .
Molecular Mechanism
The molecular mechanism of Tetrasodium pyrophosphate primarily involves its interaction with calcium and magnesium ions in saliva. By chelating these ions, Tetrasodium pyrophosphate prevents their deposition on teeth, thus acting as a tartar control agent .
Temporal Effects in Laboratory Settings
It is known that Tetrasodium pyrophosphate is a stable compound that does not readily degrade .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of Tetrasodium pyrophosphate in animal models. It is known that the toxicity of Tetrasodium pyrophosphate is approximately twice that of table salt when ingested orally .
Metabolic Pathways
Tetrasodium pyrophosphate is involved in the metabolic pathway related to iron absorption. It forms soluble complexes with iron, thereby enhancing the bioavailability of iron from ferric pyrophosphate .
Transport and Distribution
Tetrasodium pyrophosphate, being a water-soluble compound, can be transported and distributed within cells and tissues via aqueous channels .
Subcellular Localization
Given its role in chelating calcium and magnesium ions in saliva, it can be inferred that it may be present in the extracellular space in the oral cavity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium pyrophosphate is typically produced by the thermal condensation of disodium phosphate. The reaction involves heating disodium phosphate to a temperature of around 450°C, resulting in the formation of sodium pyrophosphate and water: [ 2 \text{Na}_2\text{HPO}_4 \rightarrow \text{Na}_4\text{P}_2\text{O}_7 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, sodium pyrophosphate is produced by reacting furnace-grade phosphoric acid with sodium carbonate to form disodium phosphate, which is then heated to produce sodium pyrophosphate .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Natriumpyrophosphat unterliegt verschiedenen chemischen Reaktionen, darunter:
Hydrolyse: In wässrigen Lösungen kann Natriumpyrophosphat zu Dinatriumphosphat hydrolysieren.
Komplexbildung: Es bildet Komplexe mit Metallionen wie Calcium, Eisen und Magnesium, was es zu einem nützlichen Chelatbildner macht.
Häufige Reagenzien und Bedingungen:
Hydrolyse: Diese Reaktion tritt typischerweise in Wasser bei erhöhten Temperaturen auf.
Komplexbildung: Natriumpyrophosphat reagiert in wässrigen Lösungen unter neutralen bis leicht alkalischen Bedingungen mit Metallionen.
Wichtigste gebildete Produkte:
Hydrolyse: Dinatriumphosphat.
Komplexbildung: Metallpyrophosphatkomplexe.
Vergleich Mit ähnlichen Verbindungen
Disodium pyrophosphate (Na₂H₂P₂O₇): Used as a leavening agent in baking powders.
Trisodium phosphate (Na₃PO₄): Used as a cleaning agent and degreaser.
Pentasodium triphosphate (Na₅P₃O₁₀): Used in detergents and water treatment.
Uniqueness: Sodium pyrophosphate is unique in its ability to act as a versatile chelating agent and buffering agent, making it valuable in a wide range of applications from dental care to industrial cleaning .
Eigenschaften
Key on ui mechanism of action |
ARSONIC ACID HERBICIDES ARE NOT GROWTH REGULATORS IN SENSE OF PLANT HORMONES. THEY ... ACT THROUGH ENZYME SYSTEMS TO INHIBIT GROWTH. THEY KILL ... SLOWLY; FIRST SYMPTOMS ARE ... CHLOROSIS, CESSATION OF GROWTH, & GRADUAL YELLOWING, THEN BROWNING FOLLOWED BY DEHYDRATION & DEATH. /ORGANOARSENICAL HERBICIDES/ |
|---|---|
CAS-Nummer |
7722-88-5 |
Molekularformel |
H4NaO7P2 |
Molekulargewicht |
200.96 g/mol |
IUPAC-Name |
tetrasodium;phosphonato phosphate |
InChI |
InChI=1S/Na.H4O7P2/c;1-8(2,3)7-9(4,5)6/h;(H2,1,2,3)(H2,4,5,6) |
InChI-Schlüssel |
MHXGNUVRVJWHJK-UHFFFAOYSA-N |
SMILES |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Kanonische SMILES |
OP(=O)(O)OP(=O)(O)O.[Na] |
Siedepunkt |
Decomposes (NIOSH, 2024) Decomposes |
Color/Form |
CRYSTALS COLORLESS, TRANSPARENT CRYSTALS OR WHITE POWDER White powder or granules. |
Dichte |
2.45 (NIOSH, 2024) - Denser than water; will sink 2.534 Relative density (water = 1): 2.5 2.45 |
melting_point |
1810 °F (NIOSH, 2024) 988 °C 1810 °F |
Key on ui other cas no. |
7722-88-5 |
Physikalische Beschreibung |
Tetrasodium pyrophosphate appears as odorless, white powder or granules. mp: 995 °C. Density: 2.53 g/cm3. Solubility in water: 3.16 g/100 mL (cold water); 40.26 g/100 mL boiling water. Used as a wool de-fatting agent, in bleaching operations, as a food additive. The related substance tetrasodium pyrophosphate decahydrate (Na4P2O7*10H2O) occurs as colorless transparent crystals. Loses its water when heated to 93.8 °C. Dry Powder; Other Solid Colourless or white crystals, or a white crystalline or granular powder. The decahydrate effloresces slightly in dry air Odorless, white powder or granules. [Note: The decahydrate (Na4P2O7+10H2O) is in the form of colorless, transparent crystals.]; [NIOSH] ODOURLESS COLOURLESS OR WHITE CRYSTALS OR POWDER. Odorless, white powder or granules. [Note: The decahydrate (Na4P2O7 � 10H2O) is in the form of colorless, transparent crystals.] |
Piktogramme |
Corrosive; Irritant |
Verwandte CAS-Nummern |
10042-91-8 |
Löslichkeit |
7 % at 77 °F (NIOSH, 2024) Soluble in water. Insoluble in ethanol COLORLESS, MONOCLINIC CRYSTALS; INSOL IN AMMONIA /DECAHYDRATE/ INSOL IN ALCOHOL /DECAHYDRATE/ SOLUBILITY IN WATER: 3.16 G/100 ML @ 0 °C; 6.23 G/100 ML @ 20 °C; 8.14 G/100 ML @ 25 °C; 21.83 G/100 ML @ 60 °C; 30.04 G/100 ML @ 80 °C /DECAHYDRATE/ IN WATER: 2.61 G/100 ML @ 0 °C; 6.7 G/100 ML @ 25 °C; 42.2 G/100 ML @ 100 °C (77 °F): 7% |
Synonyme |
anhydrous sodium pyrophosphate disodium pyrophosphate sodium diphosphate sodium pyrophosphate tetrasodium pyrophosphate tetrasodium pyrophosphate, 32P2-labeled cpd tetrasodium pyrophosphate, decahydrate trisodium pyrophosphate |
Dampfdruck |
0 mmHg (approx) (NIOSH, 2024) 0 mmHg (approx) |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does tetrasodium pyrophosphate (TSPP) function as an anti-browning agent in food preservation?
A1: TSPP acts as a sequestering agent, binding to metal ions like iron and copper that catalyze enzymatic browning reactions in fruits and vegetables. This chelation prevents the formation of undesirable brown pigments, preserving the food's color. []
Q2: What is the mechanism behind TSPP's ability to inhibit struvite crystallization in artificial urine?
A3: TSPP forms complexes with magnesium ions (Mg²⁺) in urine, particularly MgP₂O₇²⁻. This complexation reduces the availability of free Mg²⁺, a key component of struvite crystals, thereby inhibiting their nucleation and growth. []
Q3: How does TSPP contribute to the prevention of extrinsic stain formation on teeth in dentifrices?
A4: TSPP acts as a chelating agent, binding to calcium ions in plaque, which helps prevent the formation of calculus (tartar), a hardened deposit that can trap stains. [, , , ]
Q4: What is the molecular formula and weight of TSPP?
A4: The molecular formula of TSPP is Na₄P₂O₇ • 10H₂O, and its molecular weight is 446.06 g/mol (anhydrous form: 265.90 g/mol).
Q5: How stable is TSPP as an antimicrobial agent in food preservation?
A6: TSPP peroxidate, a hydrogen-peroxide-bound form of TSPP, exhibits antimicrobial activity against food spoilage microorganisms. It remains stable for extended periods at room temperature (80 days as 70% hydrogen-peroxide-bound TSPP peroxidate) but decomposes in the presence of metal ions and at boiling temperatures. []
Q6: Does TSPP exhibit catalytic activity in any known chemical reactions?
A7: While not a catalyst itself, TSPP acts as a nucleation catalyst for the crystallization of sodium acetate trihydrate (CH₃CO₂Na • 3H₂O) from its supercooled melt. []
Q7: How does the structure of TSPP contribute to its ability to disperse clay particles?
A8: The pyrophosphate anion (P₂O₇⁴⁻) in TSPP interacts with the positively charged edges of clay particles, like kaolinite. This interaction disrupts the attractive forces between the clay particles, leading to their dispersion. []
Q8: What factors can affect the stability of TSPP in different applications?
A9: TSPP stability is affected by pH, temperature, and the presence of metal ions. [, ] Formulation strategies like encapsulation or the use of chelating agents can improve its stability in specific applications.
Q9: How effective is TSPP in controlling the growth of Aspergillus flavus and gram-positive bacteria?
A10: In vitro studies show that TSPP at 1% concentration completely inhibits the growth of Aspergillus flavus and four gram-positive bacteria by chelating essential metal cations required for their growth. []
Q10: What is the impact of TSPP on the tenderness and juiciness of precooked beef?
A11: Adding low levels of TSPP (0.22% and 0.36%) to beef before cooking improves its tenderness and juiciness. This effect is attributed to TSPP's ability to enhance the water-binding capacity of meat proteins. []
Q11: What is the acute oral toxicity of TSPP in rats?
A12: Acute oral toxicity studies in Sprague Dawley rats showed no mortality or abnormal findings at a dose of 2,000 mg/kg, suggesting a low acute oral toxicity. []
Q12: What are the potential adverse effects of repeated TSPP exposure in rats?
A13: Repeated oral administration of TSPP to rats for 90 days showed alterations in serum biochemistry parameters related to protein and mineral metabolism at doses of 500 and 1,000 mg/kg/day. The no observed adverse effect level (NOAEL) was determined to be 500 mg/kg/day. []
Q13: What analytical techniques are used to measure residual TSPP levels in biological samples?
A14: Ion chromatography is a commonly used technique to quantify residual TSPP levels in biological samples, such as interdental fluid after using dental floss containing TSPP. []
Q14: How does the presence of TSPP affect the dissolution behavior of LAPONITE® clay dispersions?
A15: TSPP significantly enhances the dissolution of LAPONITE® clay dispersions at pH 10, indicating its ability to disrupt the clay's gel structure and promote its breakdown into individual particles. []
Q15: Are there alternative dispersants to TSPP for use in kaolin pigments in papermaking, and what are their advantages?
A16: Yes, alternative dispersants can be used to prevent pitch deposition associated with TSPP in papermaking. Selecting dispersants that maintain a pH below 6 and do not liberate aluminum from kaolin pigments can effectively address this issue. []
Q16: What are some alternatives to TSPP in food preservation?
A17: Other anti-browning agents like cysteine, ascorbic acid (vitamin C), citric acid, and erythorbic acid can be used as alternatives to TSPP. The choice of alternative depends on the specific application and desired outcome. []
Q17: How is TSPP used across different scientific disciplines?
A17: TSPP finds applications in diverse fields such as:
- Food Science: As an anti-browning agent, emulsifier in processed cheese, and a color preservative in soybean paste. [, , ]
- Dentistry: As an active ingredient in tartar control dentifrices. [, , , ]
- Materials Science: As a dispersant for clays and pigments. [, ]
- Medicine: As an inhibitor of struvite crystal formation in the context of urinary tract infections. []
Q18: How does research on TSPP contribute to a better understanding of different scientific phenomena?
A18: TSPP research provides insights into various scientific processes:
- Mineralization: Understanding TSPP's role in struvite formation and inhibition offers valuable knowledge about biomineralization processes in biological systems. []
- Food Preservation: Investigating TSPP's antimicrobial and anti-browning properties enhances our understanding of food spoilage mechanisms and preservation techniques. [, , ]
- Colloid and Interface Science: Studying TSPP's interactions with clays like LAPONITE® deepens our knowledge of colloidal dispersions and their behavior in various applications. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

